N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide
Description
N-Methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide is a structurally complex molecule featuring:
- A thiophene ring substituted at the 3-position with a benzyloxy group containing a trifluoromethyl (-CF₃) moiety.
- A carbonyl group linking the thiophene ring to a hydrazinecarbothioamide backbone.
- An N-methyl substitution on the hydrazinecarbothioamide group.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-methyl-3-[[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S2/c1-19-14(24)21-20-13(22)12-11(5-6-25-12)23-8-9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,20,22)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQTLDILPRZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111448 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343376-09-0 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343376-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thienyl group, a hydrazine moiety, and a trifluoromethylbenzyl ether, which contribute to its unique biological properties.
Research indicates that compounds with hydrazine and thienyl groups often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, studies have reported that derivatives with similar structures can exhibit IC50 values in the low micromolar range against AChE, suggesting potential use in treating neurodegenerative diseases .
- Antitumor Activity : Hydrazine derivatives are known for their antitumor properties. For example, certain pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves apoptosis induction and inhibition of cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of hydrazine derivatives, compounds similar to this compound were found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.
- Anticancer Studies : A series of experiments conducted on MDA-MB-231 breast cancer cells demonstrated that the introduction of trifluoromethyl groups enhanced the cytotoxicity of hydrazine derivatives. The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in synergistic effects, indicating their potential as adjunct therapies in cancer treatment.
Comparison with Similar Compounds
(a) N-Methyl-2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
- Key Differences : Replaces the 3-CF₃-benzyloxy group with a 4-methylbenzyloxy substituent.
- Impact : The absence of the CF₃ group reduces electronegativity and may alter binding affinity in biological targets. The methyl group enhances steric bulk but decreases polarity compared to CF₃ .
- Molecular Formula : C₁₅H₁₇N₃O₂S₂ .
(b) 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
- Key Differences : Lacks the N-methyl group on the hydrazinecarbothioamide moiety.
- Molecular Formula : C₁₄H₁₅N₃O₂S₂ .
Analogues with Alternative Aromatic Systems
(a) N-Alkyl-2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamides
- Key Differences : Replaces the thiophene ring with a benzoyl group and substitutes the hydrazinecarbothioamide with a carboxamide.
- Impact : The benzoyl group increases rigidity, while the carboxamide (vs. carbothioamide) reduces sulfur-mediated interactions. These compounds exhibit multitarget biological activity, including antifungal and antiproliferative effects .
(b) N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- Key Differences : Features a 3-methoxybenzoyl group instead of the thienyl-carbonyl system.
- This compound is used in metal-catalyzed C–H functionalization studies due to its N,O-bidentate directing group .
Heterocyclic Variations
(a) N-Ethyl-2-{[1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide
(b) N-Allyl-2-({2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide
- Key Differences : Substitutes the thiophene with a thiazole-pyrazole hybrid .
Functional Group Modifications
(a) 2-(4-Chlorophenoxy)-N′-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide
- Key Differences : Replaces the hydrazinecarbothioamide with an ethanehydrazonamide chain.
- Impact: The chlorophenoxy group introduces halogen bonding capabilities, which could enhance binding to hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
